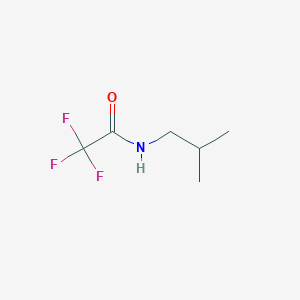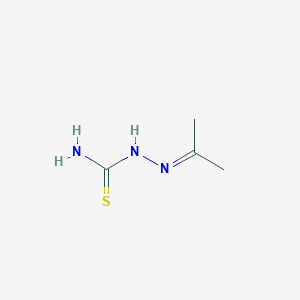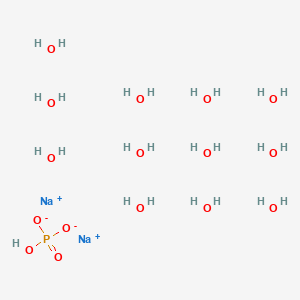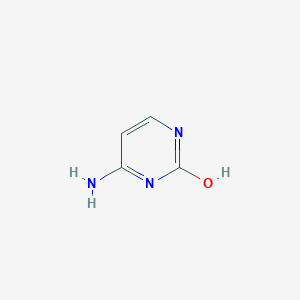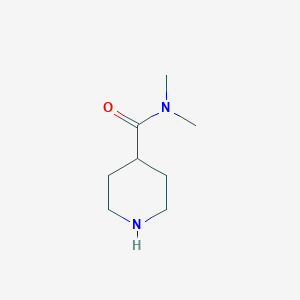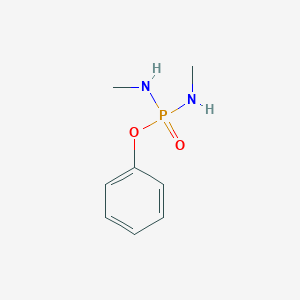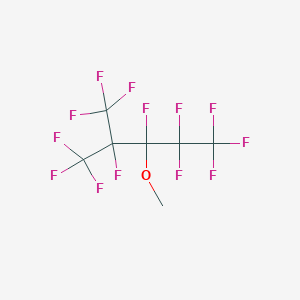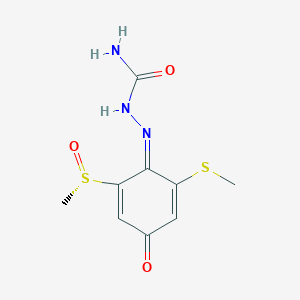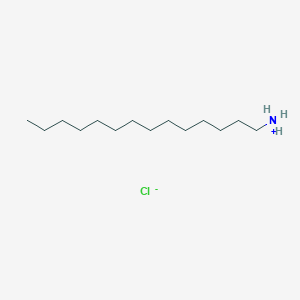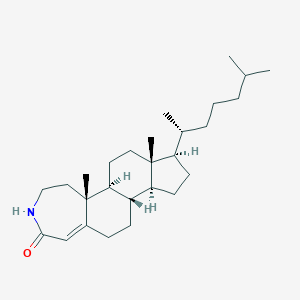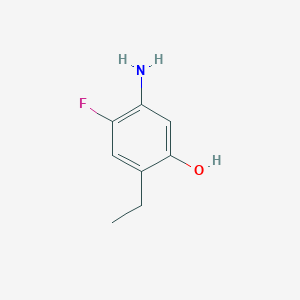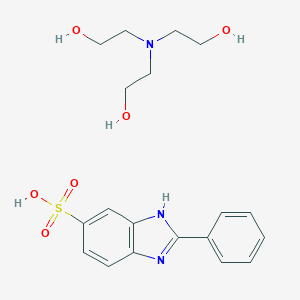
Triethananolamine phenylbenzimidazole sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TEA-PB is a white crystalline powder that is synthesized by the reaction of phenylbenzimidazole sulfonic acid with triethanolamine. It is a water-soluble compound that has a maximum absorption wavelength of 310 nm. Due to its excellent UV absorption properties, it is used as an active ingredient in various sunscreens and cosmetic products.
Mecanismo De Acción
TEA-PB works by absorbing UV radiation and converting it into heat energy. It has a broad spectrum of UV absorption, which makes it effective against both UVA and UVB radiation. When TEA-PB absorbs UV radiation, it undergoes a photochemical reaction that results in the formation of excited states. These excited states then dissipate the absorbed energy through non-radiative relaxation, which results in the conversion of UV radiation into heat energy.
Efectos Bioquímicos Y Fisiológicos
TEA-PB has been shown to have no significant biochemical or physiological effects. It is considered to be safe for use in cosmetic products and has been approved by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Union (EU).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEA-PB has several advantages for use in lab experiments. It is a water-soluble compound that can be easily dissolved in aqueous solutions. It is also stable under a wide range of pH conditions and can be used in acidic or basic solutions. However, TEA-PB has limited solubility in organic solvents, which may limit its use in certain experiments.
Direcciones Futuras
TEA-PB has several potential future directions for research. One area of research could be the development of more efficient synthesis methods to improve the yield of TEA-PB. Another area of research could be the investigation of the potential use of TEA-PB in the food industry as a food additive. Additionally, the potential use of TEA-PB in the development of new drugs that are sensitive to light could be explored.
In conclusion, TEA-PB is a widely used organic compound that has several scientific research applications. Its ability to absorb UV radiation makes it an effective UV filter in various cosmetic products. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TEA-PB have been discussed in this paper. Further research is needed to explore the potential future directions of TEA-PB.
Métodos De Síntesis
The synthesis of TEA-PB involves the reaction of phenylbenzimidazole sulfonic acid with triethanolamine in the presence of a catalyst. The reaction takes place in an aqueous medium at a temperature of around 60°C. The resulting product is then purified by recrystallization to obtain pure TEA-PB.
Aplicaciones Científicas De Investigación
TEA-PB has a wide range of scientific research applications. It is used as a UV filter in various cosmetic products, including sunscreens, moisturizers, and foundations. It is also used in the pharmaceutical industry as a stabilizer for drugs that are sensitive to light. Additionally, it is used in the textile industry as a dyeing assistant and in the paper industry as a paper brightener.
Propiedades
Número CAS |
10020-01-6 |
|---|---|
Nombre del producto |
Triethananolamine phenylbenzimidazole sulfonate |
Fórmula molecular |
C19H25N3O6S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-phenyl-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C13H10N2O3S.C6H15NO3/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;8-4-1-7(2-5-9)3-6-10/h1-8H,(H,14,15)(H,16,17,18);8-10H,1-6H2 |
Clave InChI |
GEUXNQJCOASYJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.C(CO)N(CCO)CCO |
Sinónimos |
TEA-PHENYLBENZIMIDAZOLE SULFONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
